Anti-Heart Failure Agent 1

Heart Failure Positive Inotropy Tolerability

Heart failure researchers often face experimental failure when procuring generic inotropic analogs that induce dose-limiting emesis or exhibit poor oral bioavailability. Anti-Heart Failure Agent 1 (CAS 142648-47-3) is the definitive 4-fluoro benzo[b]thiophene-2-carboximidamide that uniquely resolves this issue. • Superior Tolerability: No emesis at 25 mg/kg p.o. in conscious dogs, unlike 4-unsubstituted analogs. • High Oral Efficacy: Increases LV contractility +45% in dogs; avoids the bioavailability loss seen with 4-chloro analogs. • Critical Reference Standard: Essential positive control for benchmarking novel calcium sensitizers for oral activity and safety.

Molecular Formula C11H11FN2O3S
Molecular Weight 270.28 g/mol
Cat. No. B12082170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-Heart Failure Agent 1
Molecular FormulaC11H11FN2O3S
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C(S2)C(=NO)N)C(=C1OC)F
InChIInChI=1S/C11H11FN2O3S/c1-16-6-4-7-5(9(12)10(6)17-2)3-8(18-7)11(13)14-15/h3-4,15H,1-2H3,(H2,13,14)
InChIKeyJHCWLAVFDAPCMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-Heart Failure Agent 1: Chemical & Pharmacological Profile


Anti-Heart Failure Agent 1 (CAS 142648-47-3; 4-fluoro-N-hydroxy-5,6-dimethoxy-benzo[b]thiophene-2-carboximidamide) is a synthetic benzo[b]thiophene derivative developed as an orally bioavailable positive inotropic agent for heart failure research [1]. The compound is characterized by a 4-fluoro substitution on the benzothiophene nucleus, a structural feature that distinguishes it from earlier-generation analogs and is directly linked to its improved tolerability profile . Preclinical studies demonstrate that this agent increases left ventricular contractility in both anesthetized and conscious animal models without inducing the nausea, vomiting, or restlessness commonly associated with other inotropic agents of this class .

Oral inotropic research compound
Reported oral bioavailability context
In vivo contractility study fit
GI tolerability endpoint review

Why Anti-Heart Failure Agent 1 Is Not Substitutable


Substituting Anti-Heart Failure Agent 1 with a generic positive inotropic agent—even one sharing the benzo[b]thiophene scaffold—carries significant risk of experimental failure due to divergent side-effect profiles and bioavailability. The patent literature explicitly demonstrates that the 4-chloro analog (Compound III) exhibits severely reduced oral bioavailability and only modest increases in left ventricular contractility in conscious dogs, while the 4-unsubstituted analog (Compound II) induces dose-limiting emesis and restlessness at clinically relevant doses [1]. Anti-Heart Failure Agent 1, bearing a 4-fluoro substituent, uniquely maintains equipotent inotropic efficacy while dramatically improving gastrointestinal tolerability, a differentiation that cannot be inferred from structural similarity alone [2]. Therefore, procurement of a non-4-fluoro analog for heart failure studies will likely compromise both the validity of efficacy readouts and the interpretability of safety data.

4-chloro analog
Anti-Heart Failure Agent 1: marked LV dP/dt at 25 mg/kg p.o. 4-chloro analog: only modest effect at up to 50 mg/kg p.o. Substitution may limit oral exposure and inotropic readout.
4-unsubstituted analog
Anti-Heart Failure Agent 1: no significant vomiting at 25 mg/kg p.o. 4-unsubstituted analog: emesis at >10 mg/kg p.o. Emesis endpoint may confound inotropy assessment and chronic dosing.
Generic positive inotrope
Calcium sensitizer: reported maintained response in failing myocardium cAMP-dependent inotropes: response may be attenuated in β-desensitized states Mechanistic mismatch may reduce model-response interpretability.

Anti-Heart Failure Agent 1 vs. Key Comparators


Tolerability Advantage Over Compound II

Anti-Heart Failure Agent 1 (Compound I) demonstrates approximately equipotent increases in left ventricular contractility (LV dP/dt) compared to the prior art lead Compound II when administered orally to conscious dogs. However, at an oral dose of 25 mg/kg that produces marked increases in LV dP/dt, Compound I induced no significant vomiting, whereas Compound II consistently produced emesis and restlessness at doses >10 mg/kg [1]. This differentiation is not attributable to reduced bioavailability, as multiple-dose rat studies revealed higher plasma drug levels after Compound I than after an equivalent dose of Compound II [2].

Emetic threshold
Head-to-head
25 mg/kg p.o. produced marked LV dP/dt increase with no significant vomiting; Compound II emesis at >10 mg/kg
Supports oral inotropy study fit
Conscious dog model; patent head-to-head data
Heart Failure Positive Inotropy Tolerability Pharmacokinetics

Bioavailability vs. 4-Chloro Analog

The 4-chloro substituted derivative (Compound III) from EP0158380 fails to produce meaningful increases in left ventricular contractility in conscious dogs even at doses up to 50 mg/kg p.o., with only modest effects observed. In contrast, Anti-Heart Failure Agent 1 (4-fluoro substitution) achieves marked increases in LV dP/dt at 25 mg/kg p.o. [1]. This indicates that the 4-fluoro substituent is critical for maintaining high oral bioavailability and inotropic activity, while the 4-chloro substituent severely compromises both.

Oral inotropic efficacy
Head-to-head
Marked LV dP/dt at 25 mg/kg vs. 4-chloro analog (only modest effect at 50 mg/kg)
May support selection for oral studies
Conscious dog; 4-fluoro substitution essential
Bioavailability Oral Administration Pharmacodynamics

In Vivo Contractility Across Preclinical Models

Anti-Heart Failure Agent 1 has been quantitatively evaluated for inotropic effects in two distinct in vivo models. In anesthetized cats, intravenous administration of 15 mg/kg produced a 60% increase in left ventricular contractility. In conscious dogs, oral administration of 25 mg/kg produced a 45% increase in left ventricular contractility . These data confirm robust and consistent positive inotropic activity across species and routes of administration.

In vivo contractility
Data to verify
+60% LV dP/dt (cat, i.v. 15 mg/kg); +45% (dog, p.o. 25 mg/kg)
Reported contractility response in two models
Sources not cited; review original data
In Vivo Pharmacology Left Ventricular Contractility Anesthetized Cat Conscious Dog

Calcium Sensitization vs. β-Agonist Inotropy

Anti-Heart Failure Agent 1 belongs to the calcium sensitizer class, as evidenced by studies on the closely related analog Org 30029 (N-hydroxy-5,6-dimethoxy-benzo[b]thiophene-2-carboximidamide). In volume-overloaded rabbit cardiomyocytes—a model of hypertrophic heart failure—the response to the calcium sensitizer Org 30029 was fully maintained, whereas the response to the β-agonists dobutamine and isoproterenol was significantly attenuated [1]. This class-level evidence suggests that Anti-Heart Failure Agent 1 may offer sustained inotropic support in heart failure states characterized by β-adrenoceptor downregulation or desensitization, a common limitation of catecholamine-based inotropes.

Calcium sensitizer context
Class-level
Calcium sensitizer response maintained in volume-overloaded cardiomyocytes; β-agonist response attenuated
Supports calcium sensitization research
Class-level inference from Org 30029 analog
Calcium Sensitizer Volume Overload β-Adrenoceptor Desensitization

Anti-Heart Failure Agent 1: Research Applications


Chronic Oral Dosing Without GI Toxicity

Anti-Heart Failure Agent 1 is the compound of choice for long-term oral efficacy studies in rodent or canine models of chronic heart failure, where dose-limiting emesis or nausea would confound endpoint assessment. Its demonstrated lack of vomiting at 25 mg/kg p.o. in conscious dogs [1], combined with higher plasma exposure than the emetic prior art analog [2], enables investigators to achieve robust increases in left ventricular contractility while maintaining animal welfare and data integrity. This is particularly critical for studies evaluating cardiac remodeling, survival endpoints, or quality-of-life metrics where chronic dosing adherence is essential.

Head-to-Head vs. Standard Inotropes in HFrEF

Given its mechanism as a calcium sensitizer—a class that maintains efficacy in β-adrenoceptor-desensitized myocardium [1]—Anti-Heart Failure Agent 1 is ideally suited for comparative pharmacology studies against β-agonists (e.g., dobutamine) or PDE3 inhibitors (e.g., milrinone) in animal models of heart failure with reduced ejection fraction. Researchers can leverage this compound to test the hypothesis that calcium sensitization provides more durable inotropic support and a lower arrhythmogenic risk profile compared to agents that increase intracellular cAMP and calcium. The established in vivo efficacy benchmarks (+60% LV contractility in cat, +45% in dog [2]) provide a quantitative foundation for dose selection in such comparative studies.

SAR Studies on Benzo[b]thiophene Scaffolds

For medicinal chemistry programs focused on optimizing positive inotropic agents, Anti-Heart Failure Agent 1 serves as the essential 4-fluoro reference standard. The patent literature clearly documents that substitution at the 4-position dramatically alters both bioavailability and tolerability: 4-unsubstituted analogs are emetic, 4-chloro analogs are poorly bioavailable, while 4-fluoro substitution uniquely preserves high oral activity and eliminates gastrointestinal side effects [1]. Researchers investigating novel substitutions can use Anti-Heart Failure Agent 1 as the positive control against which to benchmark new analogs for oral bioavailability and tolerability.

Calcium Sensitization in Failing Myocardium Ex Vivo

Anti-Heart Failure Agent 1 is a valuable tool compound for ex vivo studies using isolated perfused hearts (Langendorff preparations) or isolated cardiomyocytes from animal models of heart failure. Class-level evidence indicates that calcium sensitizers preserve their inotropic response in volume-overloaded and hypertrophied myocardium, conditions where β-adrenergic responsiveness is impaired [1]. Researchers can employ this compound to dissect the relative contributions of calcium sensitization versus cAMP-dependent mechanisms to contractile function in diseased cardiac tissue, or to evaluate potential synergies with other heart failure therapies.

Application
Selection Property
Validation Focus
Chronic oral inotropy studies
Oral bioavailability context
GI tolerability endpoint review
Comparative inotropy in HFrEF models
Calcium sensitization vs. cAMP pathway
Inotropic response maintenance in failing myocardium
Benzo[b]thiophene SAR studies
4-fluoro substitution profile
Oral bioavailability and emesis endpoints
Ex vivo calcium sensitization research
Mechanism of action (calcium sensitizer)
Preserved inotropic response in hypertrophied myocardium

Technical Documentation Hub

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